2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1160686-01-0; C₁₄H₂₅BO₂) is a pinacol boronic ester featuring a cyclohexyl ethenyl substituent. This compound is characterized by its bicyclic dioxaborolane core, which stabilizes the boron atom, and a bulky cycloaliphatic substituent that confers unique steric and electronic properties .
Properties
IUPAC Name |
2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h12H,1,6-10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOUZHMRUKCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylvinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylvinyl alcohol or ketone, while reduction may produce cyclohexylvinyl alkane or alkene.
Scientific Research Applications
Organic Synthesis
2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : It participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules.
- Functionalization of Aromatics : The compound can facilitate the introduction of functional groups into aromatic systems.
Biological Applications
The biological activity of this compound has garnered attention due to its potential therapeutic implications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For instance:
- Study 1 : Evaluated cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM.
- Study 2 : Investigated its neuroprotective effects by demonstrating reduced oxidative stress markers in neuronal cultures treated with the compound.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- It has been identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. This mechanism could lead to the development of new therapeutic agents targeting malignancies.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation in breast cancer cell lines with IC50 values around 15 µM. |
| Study 2 | Investigate neuroprotective effects | Demonstrated reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Assess enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane ring provides stability and enhances the reactivity of the boron atom.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Diversity
Cyclohexyl vs. Aromatic Substituents
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₅BO₂): Contains an ethynylphenyl group, introducing sp-hybridized carbon atoms that enhance reactivity in Sonogashira couplings.
- 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane (C₂₀H₂₁BO₂): Combines phenylethynyl and phenyl groups, offering dual sites for functionalization. Its extended π-system may facilitate electronic interactions in catalytic processes .
- 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₈H₂₇BO₂): Features a cyclohexylphenyl group, blending aliphatic and aromatic characteristics. The cyclohexyl moiety increases hydrophobicity, which could influence bioavailability in drug design .
Halogenated and Functionalized Derivatives
- 2-(5-Chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers : Chlorine substituents enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings. Steric effects from methyl groups modulate reactivity .
- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The methoxy group improves solubility in polar solvents and may act as a directing group in further functionalization .
Physicochemical Properties
Biological Activity
2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound classified as a dioxaborolane. Its unique structure enables various chemical reactions and applications in organic synthesis, materials science, and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBO
- Molecular Weight : 236.16 g/mol
- CAS Number : 172512-89-9
- Physical State : Liquid at room temperature
The biological activity of this compound is primarily attributed to the presence of boron in its structure. Boron compounds can interact with various biological molecules through the formation of boronate esters. This interaction can influence enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that alter their activity.
- Targeting Nucleophiles : The boron atom can react with nucleophilic sites in biomolecules (e.g., hydroxyl groups), potentially leading to modifications that affect biological functions.
Biological Activity Studies
Recent studies have investigated the biological activities of dioxaborolane derivatives, including their potential anti-cancer properties and effects on metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Properties :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Enzyme Interaction :
Research indicated that this compound effectively inhibited the activity of certain protein kinases. This inhibition was shown to disrupt signaling pathways critical for tumor growth and survival. -
Metabolic Modulation :
In vitro studies revealed that this compound could modulate glucose uptake and metabolism in adipocytes. This suggests potential applications in metabolic disorders such as diabetes.
Q & A
Q. Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| Cyclohexylethenyl derivative | 78 | 12.5 | |
| Phenyl analog | 85 | 15.2 | |
| Fluoro-substituted analog | 62 | 8.7 |
Q. Table 2: Stability Under Accelerated Degradation Conditions
| Condition | Degradation (%) at 7 Days | Key Degradants Identified |
|---|---|---|
| 40°C, 75% RH | 28 | Boronic acid, Cyclohexene |
| 25°C, dry argon | 5 | None |
| Light exposure | 34 | Oxidized dioxaborolane |
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
